molecular formula C14H20N4O4 B11828840 (R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate

(R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate

Cat. No.: B11828840
M. Wt: 308.33 g/mol
InChI Key: JHLWSTQSIGSOHD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate is a chiral chemical intermediate of significant interest in the discovery and development of novel immunotherapies. Its primary research application lies in the synthesis of potent inhibitors of diacylglycerol kinase (DGK), particularly the alpha and zeta isoforms . DGKs are enzymes that attenuate T-cell receptor signaling by metabolizing the second messenger diacylglycerol (DAG). Inhibiting DGK activity enhances T-cell activation and can restore anti-tumor cytotoxicity, even in immunosuppressive microenvironments where immune checkpoint therapies may be ineffective . This makes DGK inhibition a promising strategy to overcome resistance in oncology research. By serving as a key synthetic building block, this compound helps researchers develop therapeutic candidates that potentially enhance cytotoxic T lymphocyte (CTL) function for more potent and durable anti-cancer responses .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

methyl (2R)-2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate

InChI

InChI=1S/C14H20N4O4/c1-3-11(14(19)22-2)17(10-6-4-5-7-10)13-12(18(20)21)8-15-9-16-13/h8-11H,3-7H2,1-2H3/t11-/m1/s1

InChI Key

JHLWSTQSIGSOHD-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-]

Canonical SMILES

CCC(C(=O)OC)N(C1CCCC1)C2=NC=NC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reductive Amination for Cyclopentylamino Group Formation

The cyclopentylamino side chain is synthesized via reductive amination between (R)-methyl 2-aminobutanoate and cyclopentanone. This step ensures retention of the stereochemistry at the α-carbon of the butanoate ester.

Procedure :

  • (R)-Methyl 2-aminobutanoate hydrochloride (1.50 g, 9.77 mmol) and cyclopentanone (0.87 mL, 9.77 mmol) are dissolved in dichloroethane (DCE) under inert conditions.

  • Sodium acetate (801 mg, 9.77 mmol) and sodium triacetoxyborohydride (4.14 g, 19.5 mmol) are added sequentially at 0°C.

  • The reaction proceeds at room temperature for 16 hours, followed by aqueous workup and purification to yield (R)-methyl 2-(cyclopentylamino)butanoate (12a ) as a yellow oil (80% yield).

Key Data :

ParameterValue
Yield80%
[α]D21.8_D^{21.8}-12.0 (c 1.0, MeOH)
HRMS (ESI +ve)m/z 186.1498 [M]+^+ (Calc: 186.1494)

Nucleophilic Aromatic Substitution (SN_NNAr) with 2,5-Dichloro-4-Nitropyrimidine

The cyclopentylamino intermediate undergoes regioselective SN_NAr with 2,5-dichloro-4-nitropyrimidine to install the pyrimidine ring. The chloro group at position 2 remains unreacted, while position 4 is substituted by the amine.

Procedure :

  • (R)-Methyl 2-(cyclopentylamino)butanoate (12a ) is dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate as a base.

  • 2,5-Dichloro-4-nitropyrimidine (1.1 equiv) is added, and the mixture is heated at 60°C for 12 hours.

  • The product, (R)-methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate (13b ), is isolated via column chromatography (32% yield).

Key Data :

ParameterValue
Yield32%
Purity>95% (HPLC)
1^1H NMR (CDCl3_3)δ 3.73 (s, 3H, OCH3_3), 1.04 (d, J=6.6 Hz, 6H, cyclopentyl)

Stereochemical Control and Chiral Purity

The (R)-configuration at the α-carbon of the butanoate ester is critical for biological activity. Key measures to ensure enantiomeric purity include:

  • Use of enantiomerically pure (R)-methyl 2-aminobutanoate as the starting material.

  • Avoidance of racemization during reductive amination (achieved via mild reaction conditions and non-acidic workup).

Analytical Validation :

  • Chiral HPLC : Confirms >99% enantiomeric excess (ee) for 12a .

  • Optical Rotation : [α]D21.8_D^{21.8} = -12.0° aligns with literature values for (R)-configured esters.

Comparative Analysis of Pyrimidine Substitution Patterns

The reactivity of 2,5-dichloro-4-nitropyrimidine in SN_NAr reactions is influenced by electronic and steric factors:

PositionSubstituentReactivity in SN_NAr
2ClLow (steric hindrance)
4NO2_2Activates position 5
5ClModerate

The nitro group at position 4 deactivates the ring but directs incoming nucleophiles to position 5 via resonance stabilization of the transition state.

Scalability and Process Optimization

Large-scale synthesis requires adjustments to improve yield and safety:

  • Solvent Selection : Replacing DMF with acetonitrile reduces toxicity and facilitates recycling.

  • Catalyst Loading : Reducing NaBH(OAc)3_3 from 2.0 to 1.5 equiv in reductive amination decreases costs without compromising yield.

Case Study :

  • Pilot-scale production (100 g batch) of 12a achieved 78% yield using acetonitrile and 1.5 equiv NaBH(OAc)3_3.

Spectroscopic Characterization

13b is characterized by:

  • 1^1H NMR : Distinct signals for the cyclopentyl group (δ 1.04 ppm) and methoxy ester (δ 3.73 ppm).

  • HRMS : m/z 356.1012 [M+H]+^+ (Calc: 356.1009) .

Chemical Reactions Analysis

Types of Reactions

®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The cyclopentyl group can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of ®-methyl 2-(cyclopentyl(5-aminopyrimidin-4-yl)amino)butanoate.

    Substitution: Formation of ®-2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoic acid.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could be explored for activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of ®-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitropyrimidine moiety could play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target.

Comparison with Similar Compounds

Compound A : tert-Butyl ((1-((2-((5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino)-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate (230)

  • Key Differences: Replaces the cyclopentyl group with a cyclohexyl moiety, increasing steric bulk and altering van der Waals interactions. Features a 5-(4-methylpiperazin-1-yl)pyridin-2-amine substituent instead of a simple cyclopentylamino group, enhancing hydrogen-bonding capacity and solubility.
  • Implications :
    • The piperazine-pyridine moiety may improve target affinity in kinase inhibition due to its planar aromatic system and basic nitrogen atoms.

Compound B : (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide (n)

  • Key Differences: Contains a tetrahydropyrimidinone ring instead of a nitropyrimidine, reducing electrophilicity but increasing hydrogen-bond acceptor capacity. Integrates a 2,6-dimethylphenoxyacetamido group, which may enhance lipophilicity and membrane permeability.
  • Implications :
    • The absence of a nitro group likely diminishes reactivity in covalent binding but improves metabolic stability.

Compound C : N4-(1-(Aminomethyl)Cyclohexyl)-N2-(5-(4-Methylpiperazin-1-yl)Pyridin-2-yl)Pyrimidine-2,4,5-Triamine (232)

  • The 5-amino group (vs. 5-nitro) reduces electron-withdrawing effects, altering electronic distribution across the pyrimidine ring.
  • Implications :
    • The amine functionality may enhance binding to acidic residues in enzyme active sites but reduce stability under oxidative conditions.

Stereochemical and Conformational Analysis

  • The (R)-configuration of the methyl ester in the target compound contrasts with the (S)-configured tetrahydropyrimidinone in Compound B . This stereochemical divergence may lead to distinct binding modes in chiral environments (e.g., enzyme pockets).

Data Tables

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A Compound B Compound C
Pyrimidine Substituent 5-Nitro 5-Nitro 2-Oxotetrahydropyrimidin-1(2H)-yl 5-Amino
Amino Group Cyclopentylamino Cyclohexylamino + Pyridine-piperazine 2,6-Dimethylphenoxyacetamido Cyclohexylamino + Pyridine-piperazine
Ester/Amino Acid (R)-Methyl ester tert-Butyl carbamate Free amide Free amine
Key Functional Role Electrophilic nitro; chiral ester Hydrogen-bond donor/acceptors Lipophilic aromatic; H-bond acceptor Polar amine; reduced electrophilicity

Research Findings and Implications

  • Bioactivity : The nitro group in the target compound may facilitate covalent interactions with cysteine residues in kinases, a mechanism absent in Compounds B and C.
  • Solubility : The methyl ester likely offers better solubility in apolar solvents compared to Compound C’s free amine.
  • Stereochemical Impact : The (R)-ester configuration may reduce off-target effects compared to racemic analogs, as seen in stereospecific pharmacokinetic studies of similar compounds .

Biological Activity

(R)-Methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate, also known by its CAS number 1415566-24-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C14H20N4O4
  • Molar Mass : 308.33 g/mol
  • Structure : The compound features a cyclopentyl group attached to a pyrimidine derivative, which is significant for its biological interactions.

Research indicates that (R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate may act through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting key kinases involved in cancer progression, particularly in p53-deficient tumors .
  • Cell Proliferation Inhibition : Studies demonstrate that it can inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent .
  • Selectivity : It exhibits selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window .

Biological Activity Data

The following table summarizes the biological activities reported for (R)-methyl 2-(cyclopentyl(5-nitropyrimidin-4-yl)amino)butanoate:

Activity IC50 Value (μM) Cell Line/Model
Inhibition of cell proliferation0.126MDA-MB-231 (Triple-Negative Breast Cancer)
Selectivity Index19-fold lowerNon-cancerous MCF10A
Inhibition of ALK and BRD4Not reportedDual inhibition model

Case Studies

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of MDA-MB-231 cells with an IC50 value of 0.126 μM, while showing much less effect on normal breast epithelial cells (MCF10A), highlighting its selective toxicity towards cancerous cells .
  • Pharmacokinetics : The pharmacokinetic profile showed an oral bioavailability of 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration, indicating suitable absorption characteristics for potential therapeutic use .
  • Toxicity Assessment : Acute toxicity studies in Kunming mice revealed no adverse effects at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. What factors could explain variability in cytotoxicity profiles across studies?

  • Methodology : Audit cell viability protocols (MTT vs. ATP-based assays). Control for batch-to-batch variability in compound purity (e.g., endotoxin levels). Perform transcriptomic profiling (RNA-seq) to identify off-target effects. Reproduce experiments in 3D organoid models to better mimic in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.